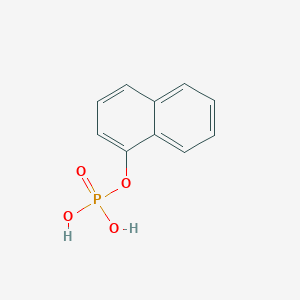

1-Naphthyl phosphate

Vue d'ensemble

Description

1-Naphthyl phosphate, also known as phosphoric acid 1-naphthyl ester, is an organic compound with the molecular formula C10H9O4P. It is a derivative of naphthalene, where a phosphate group is attached to the first carbon atom of the naphthalene ring. This compound is commonly used as a substrate in biochemical assays to measure the activity of phosphatases, enzymes that hydrolyze phosphate esters.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Naphthyl phosphate can be synthesized through the reaction of 1-naphthol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:

C10H7OH+POCl3+3 C5H5N→C10H7OPO3H2+3 C5H5N.HCl

The product, this compound, is then purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced by the phosphorylation of 1-naphthol using phosphorus oxychloride or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis by Acid Phosphatase

1-NP undergoes hydrolysis via acid phosphatases like porcine uterine PAP (uteroferrin), which contains a binuclear Fe²⁺/Fe³⁺ active site . The reaction mechanism involves:

-

Substrate binding to the Fe²⁺ center

-

Nucleophilic attack by Fe³⁺-OH on the phosphate group

-

Cleavage of the P–O bond , releasing 1-naphthol and Pi

Key kinetic parameters at pH 4.9 (optimal activity) :

Spectrophotometric Detection

The hydrolysis product, 1-naphthol, is quantified by absorbance at 286 nm (ε = 5,628 L·mol⁻¹·cm⁻¹) or fluorescence at 445 nm (excitation 332 nm) . Critical quality parameters for 1-NP substrates include:

Table 1: Specifications for high-quality 1-NP

| Parameter | Requirement |

|---|---|

| Purity (1-NP content) | >80% after conversion to 1-naphthol |

| Free 1-naphthol contamination | <3 mmol/mol |

| Inorganic phosphate (Pi) | <10 mmol/mol |

| Molar absorptivity (286 nm) | >4,500 L·mol⁻¹·cm⁻¹ |

Impurities like 2-naphthyl phosphate (2-NP) reduce assay accuracy due to distinct spectral properties:

Reaction Interference Studies

1-NP hydrolysis is inhibited by:

-

Trimethyl phosphate : Competes for Fe²⁺ binding (non-competitive inhibition)

-

Bulky substrates : [Co(NH₃)₆(HPO₄)]⁺ reduces reaction rate (k = 1.6×10⁻⁴ s⁻¹)

-

Oxidative conditions : Fe²⁺/Fe³⁺ centers are susceptible to oxidation, reducing catalytic activity

Stability and Reactivity Profile

1-NP exhibits:

Applications De Recherche Scientifique

Biochemical Assays

1-Naphthyl phosphate is widely used as a substrate in enzyme assays, especially for phosphatases. Its hydrolysis produces 1-naphthol, which can be quantitatively measured, allowing researchers to study enzyme kinetics and inhibition effectively.

Case Study: Human Prostatic Acid Phosphatase Activity

A study compared ten lots of sodium this compound using spectrophotometry and high-performance liquid chromatography (HPLC). The results indicated that four lots met the specifications for use as a substrate for human prostatic acid phosphatase, demonstrating its reliability in biochemical assays .

Cell Culture Applications

In cell culture, this compound is utilized to promote cell growth and differentiation. It has been particularly effective in studies involving neuronal cells, enhancing the understanding of cellular processes related to neurobiology.

Drug Development

This compound plays a crucial role in drug development by providing a model for studying drug interactions with phosphatase enzymes. These enzymes are vital in various metabolic pathways, making 1-NP an important tool for screening potential drug candidates.

Table: Comparison of Substrates in Drug Development

| Substrate | Sensitivity | Cost | Solubility |

|---|---|---|---|

| This compound | High | Low | High |

| 4-Aminophenyl Phosphate | Medium | Medium | Moderate |

This table highlights the advantages of this compound over other substrates like 4-aminophenyl phosphate (4-APP) in terms of sensitivity, cost, and solubility .

Environmental Studies

This compound is employed in environmental studies to assess the impact of pollutants on aquatic life. It helps researchers understand the biochemical pathways affected by environmental toxins.

Case Study: Pollutant Impact Assessment

Research has shown that using this compound can elucidate the effects of various pollutants on enzyme activity in aquatic organisms. This application is crucial for developing strategies to mitigate environmental damage caused by chemical contaminants .

Analytical Chemistry

In analytical chemistry, this compound is used to develop methods for detecting phosphatase activity in biological samples. Its reliable performance makes it a preferred choice for researchers aiming to quantify enzyme activity accurately.

Table: Methods for Detecting Phosphatase Activity

| Method | Detection Limit | Application Area |

|---|---|---|

| Spectrophotometry | Low | Biochemical assays |

| High-Performance Liquid Chromatography (HPLC) | Very Low | Clinical diagnostics |

| Electrochemical Sensors | Moderate | Environmental monitoring |

This table summarizes various methods used for detecting phosphatase activity, emphasizing the role of this compound in each method .

Mécanisme D'action

1-Naphthyl phosphate acts as a substrate for phosphatase enzymes. The enzyme catalyzes the hydrolysis of the phosphate ester bond, releasing 1-naphthol and inorganic phosphate. The reaction mechanism involves the nucleophilic attack of a water molecule on the phosphorus atom, facilitated by the enzyme’s active site. This results in the cleavage of the phosphate ester bond and the formation of the reaction products.

Comparaison Avec Des Composés Similaires

1-Naphthyl phosphate can be compared with other naphthyl phosphate derivatives, such as 2-naphthyl phosphate and phenyl phosphate.

2-Naphthyl phosphate: Similar to this compound but with the phosphate group attached to the second carbon atom of the naphthalene ring. It exhibits similar enzymatic activity but may have different substrate specificity.

Phenyl phosphate: Contains a phenyl group instead of a naphthyl group. It is also used as a substrate in phosphatase assays but may have different reactivity and stability compared to naphthyl phosphates.

This compound is unique due to its specific structure, which allows it to be a preferred substrate for certain phosphatases, making it valuable in biochemical and diagnostic applications.

Activité Biologique

1-Naphthyl phosphate (1-NP) is a significant compound in biochemical research, primarily recognized for its role as a substrate in enzyme assays. It is an aryl phosphate derived from 1-naphthol and phosphoric acid, with the chemical formula C₁₀H₉O₄P. This article explores its biological activity, applications in enzymatic studies, and relevant research findings.

This compound is characterized by:

- Molecular Formula: C₁₀H₉O₄P

- Molecular Weight: 212.15 g/mol

- Solubility: Soluble in water at concentrations up to 50 mg/mL, appearing clear and colorless to faintly yellow .

- Hazard Classifications: Eye irritant (GHS07), skin irritant (H315), and respiratory system irritant (H335) .

Enzymatic Applications

This compound serves as a substrate for various phosphatases, particularly in the assessment of enzyme activity. Its utility is highlighted in the following contexts:

- Acid Phosphatase Activity: 1-NP is commonly used to determine acid phosphatase activity in biological samples. This enzyme plays a crucial role in phosphate metabolism and is implicated in various physiological processes .

- Alkaline Phosphatase Staining: It is also employed in staining protocols for alkaline phosphatase isoforms, allowing researchers to visualize enzyme activity in gel electrophoresis .

The biological activity of this compound can be summarized as follows:

- Substrate for Hydrolytic Enzymes: Upon hydrolysis by phosphatases, 1-NP releases 1-naphthol, which can be detected spectrophotometrically or via fluorescence. This reaction forms the basis for numerous assays measuring enzyme kinetics and substrate specificity .

- Sensitivity in Clinical Diagnostics: Studies have demonstrated that this compound-based assays can be sensitive indicators of prostatic acid phosphatase levels, making it valuable for diagnostic purposes in prostate cancer detection .

Research Findings

Recent studies have underscored the significance of this compound in various biological contexts:

Case Studies

Case Study: Prostate Cancer Diagnosis

A clinical study involving 120 patients without cancer and 87 with prostatic cancer assessed the efficacy of α-naphthyl phosphate as a substrate. Results indicated that this substrate method provided comparable sensitivity to established diagnostic techniques, suggesting its potential role in routine clinical diagnostics .

Case Study: Phosphomonoesterase Activity

In another investigation, researchers utilized this compound to evaluate phosphomonoesterase activity in soil samples. The findings illustrated the compound's effectiveness in linking enzymatic activities to specific microbial populations within environmental samples .

Q & A

Basic Research Questions

Q. What are the primary applications of 1-naphthyl phosphate in enzymatic assays, and how is it optimized for these purposes?

- Methodology : this compound is widely used as a chromogenic substrate for detecting alkaline phosphatase (ALP) and acid phosphatase activity. In ALP assays, hydrolysis of this compound produces 1-naphthol, which reacts with Fast Blue RR to form a colored precipitate. Optimization involves adjusting buffer pH (e.g., Tris-HCl at pH 8.9 for ALP or sodium acetate at pH 4.6 for acid phosphatase) and substrate concentration (typically 50 mg/mL in water). Kinetic assays require monitoring absorbance at 450 nm to quantify enzyme activity .

Q. How is this compound synthesized and characterized for research use?

- Methodology : Synthesis involves phosphorylation of 1-naphthol using phosphorus oxychloride under controlled conditions. Characterization includes:

- Infrared spectroscopy to confirm the phosphate ester bond (e.g., P–O stretching at ~1250 cm⁻¹).

- TLC analysis to verify purity (≤0.1% impurity threshold).

- Karl Fischer titration to measure water content (≤15%).

- Elemental analysis for phosphorus (11.2–12.4%) and sodium (16.0–18.4%) .

Q. What are the solubility and stability considerations for this compound in experimental buffers?

- Methodology : this compound disodium salt is highly soluble in water (≥50 mg/mL) and forms colorless to faint yellow solutions. Stability is pH-dependent; avoid prolonged storage in acidic buffers (pH <4) to prevent hydrolysis. For long-term storage, lyophilize and store at –20°C. Pre-warm aliquots to 37°C before use in kinetic assays to minimize precipitation .

Advanced Research Questions

Q. How can discrepancies in enzyme activity measurements using this compound be resolved?

- Methodology : Contradictions may arise from:

- Substrate purity : Use TLC to detect α-naphthol contamination (≤0.1%), which can inhibit enzymes or produce false signals .

- Buffer interference : Phosphate buffers (e.g., 50 mM) may compete with the substrate; substitute with Tris or HEPES in control experiments .

- Temperature sensitivity : Pre-incubate enzymes and substrates separately at assay temperature (e.g., 37°C) to avoid lag phases .

Q. What strategies improve the sensitivity of this compound in electrochemical immunosensors?

- Methodology : In voltammetric detection (e.g., for aflatoxin DNA hybridization assays), optimize:

- Enzyme conjugation : Use streptavidin-alkaline phosphatase conjugates to amplify signal generation.

- Substrate conversion : Incubate with this compound to produce electroactive 1-naphthol, detectable at –0.2 V vs. Ag/AgCl.

- Electrode modification : Carbon paste electrodes coated with Nafion enhance signal stability by reducing nonspecific adsorption .

Q. How does this compound interact with allosteric modulators in G-protein-coupled receptor (GPCR) studies?

- Methodology : In Ca²⁺-sensing receptor (CaSR) research, 1-naphthyl derivatives (e.g., (R)-1-(1-naphthyl)ethylamine) are used to probe transmembrane domain interactions. Computational docking (e.g., using Rosetta or AutoDock) identifies binding residues (e.g., Trp-818, Phe-821). Validate via mutagenesis and [³H]inositol phosphate accumulation assays in HEK293 cells .

Q. What computational tools predict the structural stability of enzymes using this compound as a substrate?

- Methodology : For ω-transaminases or sulfotransferases, employ:

- Molecular dynamics (MD) simulations to analyze substrate-binding pocket flexibility (e.g., PyMOL or GROMACS).

- Sequence co-evolution analysis (e.g., EVcouplings) to identify residues critical for activity-thermostability trade-offs.

- Free energy perturbation (FEP) to quantify binding affinity changes in mutant enzymes .

Q. Methodological Notes

- Data Validation : Always include internal controls (e.g., substrate-free or enzyme-inactivated samples) to confirm specificity in kinetic assays .

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental parameters (buffer composition, enzyme lot numbers) in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest (e.g., commercial enzyme sources) per toxicological profile guidelines .

Propriétés

IUPAC Name |

naphthalen-1-yl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXICDMQCQPQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862858 | |

| Record name | Naphthalen-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-89-6 | |

| Record name | 1-Naphthyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.